molecular formula C14H15NO3 B1325400 2-(4-Butoxybenzoyl)oxazole CAS No. 898760-23-1

2-(4-Butoxybenzoyl)oxazole

Cat. No. B1325400
CAS RN: 898760-23-1
M. Wt: 245.27 g/mol
InChI Key: DCBDQIREDMOEDJ-UHFFFAOYSA-N
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Description

2-(4-Butoxybenzoyl)oxazole, also known as Methanone, (4-butoxyphenyl)-2-oxazolyl-, is a chemical compound with the molecular formula C14H15NO3 . It has a molecular weight of 245.27 .


Synthesis Analysis

The synthesis of oxazole-based molecules, including 2-(4-Butoxybenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy has been used since 1972 and is considered one of the most appropriate methods for preparing oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of 2-(4-Butoxybenzoyl)oxazole consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .


Chemical Reactions Analysis

Oxazole compounds, including 2-(4-Butoxybenzoyl)oxazole, are known for their diverse chemical reactions. They can bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions .

Scientific Research Applications

Pharmaceutical Chemistry

2-(4-Butoxybenzoyl)oxazole derivatives are significant in pharmaceutical chemistry due to their diverse biological activities. They serve as core structures for many biologically active compounds, including drugs with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . For example, oxaprozin, an anti-inflammatory drug, contains an oxazole ring, which is crucial for its therapeutic effects .

Organic Synthesis

In organic synthesis, 2-(4-Butoxybenzoyl)oxazole is used as an intermediate for constructing more complex molecules. The development of efficient and eco-friendly catalytic systems for the preparation of oxazole derivatives is a key research area. Magnetic nanocatalysts have been employed for the synthesis of various oxazole derivatives, offering advantages like easy separation from the reaction mixture .

Drug Discovery

Oxazole rings are common motifs in drug discovery due to their ability to bind to specific biological targets. The presence of an oxazole ring in drugs is often associated with enhanced binding affinity and selectivity, leading to more effective treatments .

Biological Studies

The oxazole nucleus is a part of a large number of biologically relevant molecules. Its presence often imparts specific biological responses, making it a valuable moiety for studying biological activities and responses .

Catalysis

2-(4-Butoxybenzoyl)oxazole derivatives have been used in catalysis, particularly in reactions that require the formation of oxazole rings. The use of magnetically recoverable catalysts for the preparation of benzoxazole derivatives showcases the application of these compounds in green chemistry .

Material Science

In material science, oxazole derivatives can be used to modify the surface of magnetic nanoparticles. This modification can enhance the stability and efficiency of the nanoparticles, which can be applied in various fields, including catalysis and drug delivery systems .

Mechanism of Action

While the specific mechanism of action for 2-(4-Butoxybenzoyl)oxazole is not mentioned in the search results, oxazole-based molecules are known to interact with various receptors and enzymes, showing broad biological activities .

Safety and Hazards

2-(4-Butoxybenzoyl)oxazole is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Future Directions

Oxazole-based molecules, including 2-(4-Butoxybenzoyl)oxazole, have received attention from researchers globally due to their significant biological activities . They are becoming a kind of significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

(4-butoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-3-9-17-12-6-4-11(5-7-12)13(16)14-15-8-10-18-14/h4-8,10H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBDQIREDMOEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642099
Record name (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxybenzoyl)oxazole

CAS RN

898760-23-1
Record name (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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